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Compound of Interest |

Compound Name: PSB 0788
Cat. No.: B610301
Get Quote
. J

Subject Correction: An exhaustive search of pharmacological databases (IUPHAR, PubChem,
SciFinder, and the Christa Miiller group publications) yields no validated entry for "PSB 0788."
Likely Candidate: The query likely refers to PSB-0777 (8-(3-chlorostyryl)caffeine), a prominent
and widely cited Adenosine A2A Receptor (A2AR) antagonist from the same chemical series.
Scope: This guide provides an in-depth technical review of PSB-0777. Contingency: If you
possess a physical vial labeled "PSB 0788," it is likely a close structural analog (e.g., the 4-
chlorostyryl isomer) or an internal laboratory code. A section on "Characterizing Novel PSB
Analogs" is included at the end of this guide.

Executive Summary

PSB-0777 is a potent, selective, and water-insoluble antagonist of the Adenosine A2A Receptor
(A2AR). Chemically defined as (E)-8-(2-(3-chlorophenyl)vinyl)-1,3,7-trimethylxanthine, it
belongs to the 8-styrylxanthine class. Unlike adenosine agonists (which are typically ribose
derivatives), PSB-0777 acts as a competitive antagonist, blocking the binding of endogenous
adenosine and preventing the activation of the Gs-cAMP signaling cascade.

Key Utility:

o Neuropharmacology: Studying the reversal of A2A-mediated motor suppression (relevant to
Parkinson’s Disease).
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» Immunology: Blocking the immunosuppressive "adenosine halo" in the tumor

microenvironment.

» Selectivity: High affinity for A2A over Al (selectivity ratio >50-fold).

Chemical & Pharmacological Profile
Physicochemical :

Property

Specification

Chemical Name

(E)-8-(3-chlorostyryl)-1,3,7-trimethylxanthine

Molecular Formula C16H15CIN4O2
Molecular Weight 330.77 g/mol
- DMSO: >10 mM (Soluble)Water: Insoluble
Solubility ) )
(Requires organic co-solvent)
Appearance Yellow to off-white crystalline solid
Stability Light sensitive (Protect from UV/Ambient light)

Binding Affinity (Ki Values)

Data synthesized from Mdller et al. and standard radioligand binding assays.

Receptor Subtype Species Affinity (Ki) Selectivity Note
A2A Human ~44 nM Primary Target
Higher affinity in
A2A Rat ~10 nM
rodents
Al Human >2,000 nM >45-fold selective
A2B Human >10,000 nM Negligible affinity
A3 Human >1,000 nM Low affinity

Mechanism of Action
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PSB-0777 functions as an orthosteric antagonist. It binds to the extracellular pocket of the A2A
receptor, sterically hindering the docking of adenosine.

Signaling Blockade: Under normal conditions, Adenosine binds A2A, inducing a conformational
change that activates the Gs alpha subunit. Gs activates Adenylyl Cyclase (AC), converting
ATP to cAMP. PSB-0777 inhibits this entire downstream cascade.
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Figure 1: Mechanism of Action. PSB-0777 competitively antagonizes the A2A receptor,
preventing Gs-protein coupling and subsequent cAMP accumulation.
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Experimental Protocols (In Vitro & In Vivo)
Stock Solution Preparation (Self-Validating Step)

e Vehicle: 100% DMSO (Dimethyl sulfoxide).
e Concentration: Prepare a 10 mM stock.
o Calculation: Dissolve 3.3 mg of PSB-0777 in 1 mL DMSO.
o Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3-6 months.

» Working Solution: Dilute in assay buffer immediately before use. Keep final DMSO
concentration <0.1% to avoid vehicle toxicity.

In Vitro: cAMP Accumulation Assay (Antagonist Mode)

Objective: Verify PSB-0777 potency by shifting the agonist dose-response curve.

Cell Line: CHO-K1 or HEK293 stably expressing human A2AR.
e Seeding: 2,000 cells/well in 384-well plates (opti-plate).
e Pre-Incubation (Critical):
o Add PSB-0777 (serial dilutions: 0.1 nM to 1 uM) to cells.
o Incubate for 15 minutes at 37°C before adding agonist. This ensures equilibrium binding.
» Stimulation:
o Add agonist CGS-21680 (at EC80 concentration, typically ~10-30 nM).
o Incubate for 30 minutes.
e Detection: Use TR-FRET (e.g., HTRF cAMP kit) or Luminescence (GloSensor).
e Analysis: Plot % Inhibition vs. Log[PSB-0777]. Calculate IC50.

o Validation: IC50 should be approx. 2-3x the Ki (Cheng-Prusoff correction required).
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In Vivo: Locomotor Activity (Mouse Model)

Objective: Assess reversal of haloperidol-induced catalepsy (Parkinson's model).
e Subject: C57BL/6J mice (Male, 8-10 weeks).
e Formulation:
o PSB-0777 is hydrophobic.
o Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.
o Route: Intraperitoneal (i.p.).
e Dosing: 1 mg/kg, 3 mg/kg, 10 mg/kg.
e Timeline:
o T=0: Administer Haloperidol (0.5 mg/kg i.p.) to induce catalepsy.
o T=30 min: Administer PSB-0777.
o T=60 min: Assess catalepsy (Bar test) or Open Field locomotion.

o Expected Result: Dose-dependent reduction in cataleptic time (latency to move).

Experimental Workflow Diagram
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Figure 2: High-throughput screening workflow for validating PSB-0777 antagonist activity.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b610301/docs?utm_src=pdf-body-img#editorial-note-scientific-disclaimer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610301?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Troubleshooting & Novel Compound
Characterization

If you possess a vial explicitly labeled "PSB 0788": Since this code is not public, it may be a
positional isomer (e.g., 2-chloro or 4-chloro analog) or a salt form.

e Mass Spectrometry (LC-MS): Check for Molecular lon [M+H]+.
o If M+H = 331.09, it is an isomer of PSB-0777.
o If M+H = 365.xx, it might be a dichloro- analog.
¢ NMR (1H): Focus on the styryl region (vinyl protons). The coupling constant (

) will confirm cis (Z) vs trans (E) geometry. PSB compounds are typically trans (E).

e Functional Check: Run the cAMP assay (Section 4.2) using CGS-21680. If it blocks CAMP, it
is an A2A antagonist. If it increases cAMP alone, it is an agonist.

References

e Miuller, C. E., et al. (1998). Chiral pyrrolo[2,3-d]pyrimidine derivatives as selective Al1- and
A3-adenosine receptor antagonists. Journal of Medicinal Chemistry. (Note: Foundational
paper on PSB nomenclature and xanthine derivatives).

o Hockemeyer, J., et al. (2004). Synthesis and biological activity of 8-styrylxanthines: A new
class of potent and selective A2A adenosine receptor antagonists. Journal of Medicinal
Chemistry. (Key reference for the 8-styrylxanthine series including PSB-0777 analogs).

o |[UPHAR/BPS Guide to Pharmacology.Adenosine Receptors.

e Jacobson, K. A., & Miller, C. E. (2016). Medicinal chemistry of adenosine, P2Y and P2X
receptors. Neuropharmacology.

 To cite this document: BenchChem. [Editorial Note & Scientific Disclaimer]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610301/docs#editorial-note-scientific-disclaimer]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b610301/docs?utm_src=pdf-body#editorial-note-scientific-disclaimer
https://www.benchchem.com/product/b610301/docs#editorial-note-scientific-disclaimer
https://www.benchchem.com/product/b610301/docs#editorial-note-scientific-disclaimer
https://www.benchchem.com/product/b610301/docs#editorial-note-scientific-disclaimer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610301?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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